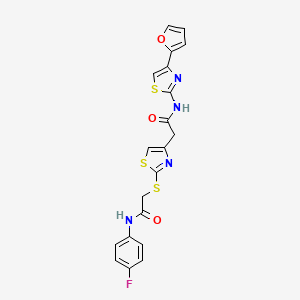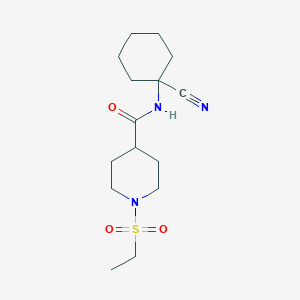
N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide, also known as CPP-109, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-109 is a derivative of the drug, 1-(2-benzylpiperidin-4-yl)-3-(4-chlorophenyl)propan-1-one (known as desoxypeganine or RTI-55), which is a potent dopamine reuptake inhibitor. CPP-109 has been found to be a highly selective and potent inhibitor of the enzyme, histone deacetylase (HDAC).
Mécanisme D'action
HDACs are a family of enzymes that regulate gene expression by removing acetyl groups from histone proteins, which are involved in the packaging of DNA in the nucleus. By inhibiting HDAC activity, N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide increases the acetylation of histones, which leads to changes in gene expression. This can result in changes in neuronal plasticity, which may underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of acetylated histones in the brain, indicating that it is able to effectively inhibit HDAC activity. It has also been found to increase the expression of genes involved in synaptic plasticity and to enhance memory and learning in animal models. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide in lab experiments is that it is a highly selective and potent inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in various biological processes. However, one limitation is that it is a relatively new compound and its effects on human physiology are not yet fully understood.
Orientations Futures
There are many potential future directions for research on N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide. One area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. Another potential direction is the investigation of the effects of this compound on other neurological and psychiatric disorders, such as depression and anxiety. Additionally, the development of more effective delivery methods for this compound could improve its therapeutic potential.
Méthodes De Synthèse
N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide can be synthesized using a multi-step process starting with the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. This intermediate is then reacted with ethanesulfonyl chloride to form N-methylcyclohexylsulfonyl chloride. The resulting compound is then reacted with piperidine-4-carboxamide to form this compound.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. HDAC inhibitors have been shown to have neuroprotective effects and to enhance memory and learning in animal models. This compound has been found to be effective in treating addiction and other compulsive behaviors by inhibiting the activity of HDAC in the brain.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-2-22(20,21)18-10-6-13(7-11-18)14(19)17-15(12-16)8-4-3-5-9-15/h13H,2-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHVCLNDPSHPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2998794.png)

sulfamoyl}pyridine-2-carboxylate](/img/structure/B2998797.png)
![N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2998799.png)
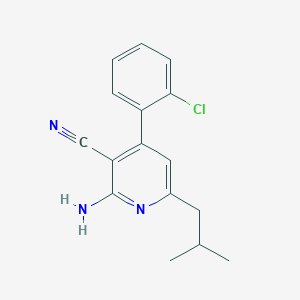
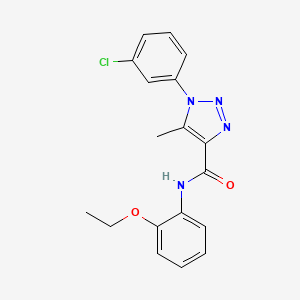
![N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2998805.png)
![1-methyl-3-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2998806.png)
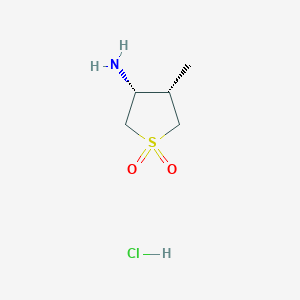
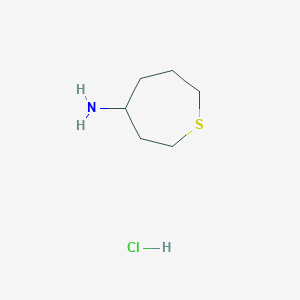
![8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2998811.png)


